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molecular formula C8H9BrN2O2 B8769175 6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide

6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide

Cat. No. B8769175
M. Wt: 245.07 g/mol
InChI Key: QYLHAPYUYGPBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07338960B2

Procedure details

To a slurry of 6-bromopicolinic acid (5.44 g, 26.93 mmol) in DCM (100 mL) was added a solution of CDI (5.67 g, 34.97 mmol) in DCM (70 mL) drop-wise over 15 minutes under nitrogen. The solution cleared a little during the addition but remained cloudy and after 1 hour at rt the mixture was treated drop-wise over 15 minutes with N,O-dimethylhydroxylamine [solution in DCM prepared by treating N,O-dimethylhydroxylamine hydrochloride (5.35 g, 53.82 mmol) with aqueous NaOH (2M, 100 mL) and extracting with DCM (2×100 mL)]. The mixture cleared during the addition and the resulting clear pale yellow solution was left to stir under nitrogen for 20 hours. The mixture was then reduced under vacuum and the residue partitioned between EtOAc (125 mL) and saturated aqueous NaHCO3 (125 mL). The layers were then separated and the organic layer washed with brine (125 mL), dried (MgSO4), filtered and reduced to give the title compound as a yellow oil (5.29 g).
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.[CH3:23][NH:24][O:25][CH3:26]>C(Cl)Cl>[Br:1][C:2]1[N:7]=[C:6]([C:8]([N:24]([O:25][CH3:26])[CH3:23])=[O:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Name
Quantity
5.67 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CNOC

Conditions

Stirring
Type
CUSTOM
Details
to stir under nitrogen for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
little during the addition
ADDITION
Type
ADDITION
Details
The mixture cleared during the addition
WAIT
Type
WAIT
Details
the resulting clear pale yellow solution was left
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (125 mL) and saturated aqueous NaHCO3 (125 mL)
CUSTOM
Type
CUSTOM
Details
The layers were then separated
WASH
Type
WASH
Details
the organic layer washed with brine (125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.29 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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